
1-(Pyrazin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a pyrazine ring attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyrazine with an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted pyrazine derivatives .
Scientific Research Applications
1-(Pyrazin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrimidin-2-yl)prop-2-en-1-one: Contains a pyrimidine ring, offering different chemical properties and biological activities.
1-(Quinolin-2-yl)prop-2-en-1-one: Features a quinoline ring, which may enhance its electronic and optical properties.
The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-pyrazin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10)6-5-8-3-4-9-6/h2-5H,1H2 |
InChI Key |
GHXGGDYEBSUAPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



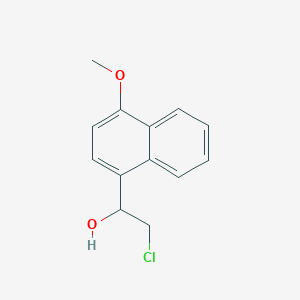

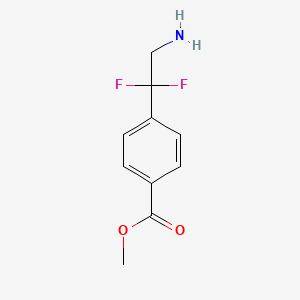

![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

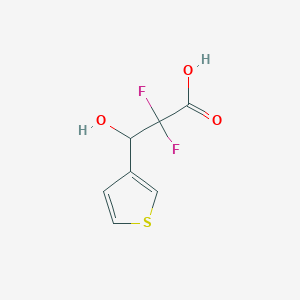
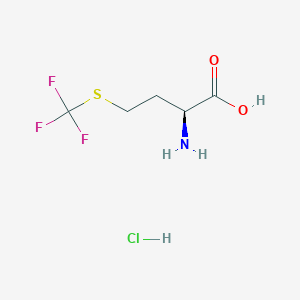

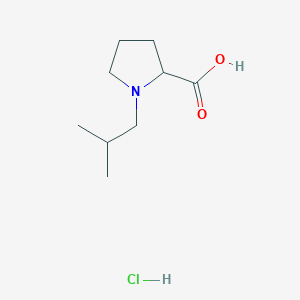

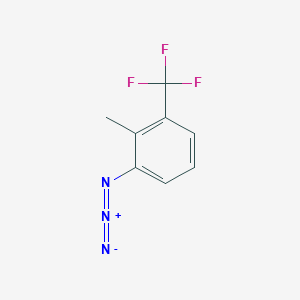
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
